6-Propyl-thionicotinamide
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Overview
Description
6-Propyl-thionicotinamide is a chemical compound known for its unique properties and applications in various fields It is a derivative of thionicotinamide, characterized by the presence of a propyl group attached to the nitrogen atom in the thionicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Propyl-thionicotinamide typically involves the thioacylation of primary amines. One common method includes mixing propylamine with thionicotinamide in water and heating the reaction mixture at 70-80°C until completion. The reaction yields a light yellow precipitate, which is then purified by recrystallization from a dichloromethane-hexane mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-thionicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
6-Propyl-thionicotinamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioamide derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Propyl-thionicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as thyroid peroxidase, which plays a crucial role in thyroid hormone synthesis. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism .
Comparison with Similar Compounds
Similar Compounds
Thionicotinamide: The parent compound, which lacks the propyl group.
Propylthiouracil: Another thioamide derivative used in the treatment of hyperthyroidism.
Methimazole: A similar antithyroid drug with a different chemical structure.
Uniqueness
6-Propyl-thionicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its propyl group enhances its interaction with certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
6-propylpyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQPQSBHECIJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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